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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400 Get Quote

Application Note: Analysis of Sofosbuvir
Impurity D
For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As

with any pharmaceutical compound, the identification and quantification of impurities are critical

for ensuring the safety and efficacy of the drug product. This application note provides a

detailed protocol for the sample preparation and analysis of Sofosbuvir and its related

substance, Impurity D, using Reverse Phase High-Performance Liquid Chromatography (RP-

HPLC). Sofosbuvir Impurity D is a diastereomer of Sofosbuvir.

Analytical Method: RP-HPLC
A common method for the analysis of Sofosbuvir and its impurities is RP-HPLC with UV

detection. This technique offers good resolution and sensitivity for separating the active

pharmaceutical ingredient (API) from its related substances.

Chromatographic Conditions
A summary of typical chromatographic conditions for the analysis of Sofosbuvir and its

impurities is presented in the table below. These conditions are based on established methods
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and can be adapted as needed.[1][2]

Parameter Recommended Conditions

Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm

Mobile Phase
0.1% Trifluoroacetic Acid in Water:Acetonitrile

(50:50, v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 260 nm

Injection Volume 20 µL

Column Temperature Ambient

Mode Isocratic

Experimental Protocol
This section details the step-by-step procedure for preparing samples and standards for the

analysis of Sofosbuvir Impurity D.

Materials and Reagents
Sofosbuvir Reference Standard

Sofosbuvir Impurity D Reference Standard

Acetonitrile (HPLC Grade)

Trifluoroacetic Acid (TFA)

Water (HPLC Grade)

Volumetric flasks and pipettes

Syringe filters (0.45 µm)
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1. Diluent Preparation: Prepare a diluent by mixing HPLC grade water and acetonitrile in a

50:50 ratio.

2. Standard Stock Solution Preparation:

Accurately weigh and transfer about 40 mg of Sofosbuvir reference standard and 2.5 mg of

Sofosbuvir Impurity D reference standard into a 100 mL volumetric flask.[2]

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

This solution contains 400 µg/mL of Sofosbuvir and 25 µg/mL of Sofosbuvir Impurity D.

3. Working Standard Solution Preparation:

Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.[2]

Dilute to the mark with the diluent. This will result in a final concentration of 40 µg/mL of

Sofosbuvir and 2.5 µg/mL of Sofosbuvir Impurity D.

4. Sample Preparation (from Tablets):

Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it

into a 200 mL volumetric flask.[3]

Add approximately 150 mL of diluent and sonicate for 30 minutes to ensure complete

dissolution of the active ingredient.[3]

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

Filter the solution through a 0.45 µm syringe filter.

Transfer 1.5 mL of the filtered solution into a 200 mL volumetric flask and dilute to the mark

with the diluent. This results in a nominal concentration of 15 µg/mL of Sofosbuvir.[3]
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The following table summarizes the typical system suitability and performance data obtained

from the analysis of Sofosbuvir and a related impurity using an RP-HPLC method.

Parameter Sofosbuvir Impurity

Retention Time (min) ~3.67 ~5.70

Tailing Factor ≤ 2.0 ≤ 2.0

Theoretical Plates > 2000 > 2000

Linearity Range (µg/mL) 160 - 480[1][2] 10 - 30[1][2]

Limit of Detection (LOD)

(µg/mL)
0.04[1][2] 0.12[1][2]

Limit of Quantification (LOQ)

(µg/mL)
0.125[1][2] 0.375[1][2]

Note: The impurity data presented is for a phosphoryl-related impurity, which can be used as a

proxy for the expected performance for other related impurities like Impurity D under similar

chromatographic conditions.
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Caption: Workflow for Sofosbuvir Impurity D Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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